![molecular formula C6H9BrO2 B599747 3-(Bromomethyl)cyclobutanecarboxylic acid CAS No. 10555-42-7](/img/structure/B599747.png)
3-(Bromomethyl)cyclobutanecarboxylic acid
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Overview
Description
Scientific Research Applications
Boron Neutron Capture Therapy (BNCT) Agent Synthesis : A novel boronated aminocyclobutanecarboxylic acid was synthesized using 3-(bromomethyl)cyclobutanone ketal as a starting material, showing potential for use in BNCT (Kabalka & Yao, 2004).
Improved Synthesis Methods : Improved synthesis methods for related compounds, such as 3-Oxocyclobutanecarboxylic acid and bromomethyl cyclobutane, have been developed. These methods offer advantages like easy operation, low cost, and suitability for large-scale production (Huang Bin & Zhang Zheng-lin, 2010); (D. Hui, 2003).
Synthesis of Unnatural Amino Acids : The synthesis of unnatural amino acids for potential BNCT agents has been achieved through processes involving 3-(Bromomethyl)cyclobutanecarboxylic acid or its derivatives (Srivastava et al., 1997).
Synthesis of 3-Cyclobutylpropanoic Acid : 3-Cyclobutylpropanoic acid was synthesized using bromomethyl cyclobutane, showcasing a concise and efficient synthetic procedure suitable for industrial production (Liu Xian-hua, 2010).
Novel Synthesis Routes : Novel and practical methods for synthesizing related compounds, such as 1-aminocyclobutanecarboxylic acid, have been developed. These methods are more convenient and practical for industrial applications (Fu Zhi-feng, 2004).
Continuous Photo Flow Chemistry : Continuous photo flow synthesis was investigated for scale-up synthesis of derivatives, demonstrating applications in producing biologically active compounds and materials science (Yamashita et al., 2019).
Palladium-Catalyzed Reactions : Research explored palladium-catalyzed reactions involving cyclobutanone derivatives, contributing to the synthesis of pharmaceutically relevant compounds (Matsuda et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSTQZHSQTEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693396 |
Source
|
Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)cyclobutanecarboxylic acid | |
CAS RN |
10555-42-7 |
Source
|
Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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